Diethoxyethyl succinate

Descripción general

Descripción

Diethoxyethyl succinate is an organic compound that belongs to the class of esters. It is derived from succinic acid, which is a dicarboxylic acid, and ethoxyethanol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. The chemical formula for this compound is C12H22O6, and it has a molecular weight of 262.3 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diethoxyethyl succinate can be synthesized through the esterification of succinic acid with ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous addition of succinic acid and ethoxyethanol to a reactor, along with the acid catalyst. The reaction mixture is heated and stirred to promote the formation of this compound. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Diethoxyethyl succinate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield succinic acid and ethoxyethanol.

Oxidation: This compound can be oxidized to produce succinic acid and other oxidation products.

Substitution: this compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles under appropriate reaction conditions.

Major Products Formed:

Hydrolysis: Succinic acid and ethoxyethanol.

Oxidation: Succinic acid and other oxidation products.

Substitution: Products depend on the nucleophile used in the reaction.

Aplicaciones Científicas De Investigación

Cosmetics

- Solvent and Emollient : DES is widely used in cosmetic formulations due to its ability to dissolve other ingredients while providing a smooth and moisturizing effect on the skin. It enhances the texture of creams and lotions, making them more appealing to consumers.

- Moisture Retention : DES has been incorporated into endermic liniments designed for moisture retention. Its combination with humectants improves the stability and usability of these products, providing a lasting moisture effect without a sticky sensation .

Pharmaceuticals

- Solubilizing Agent : In pharmaceutical formulations, DES serves as a solubilizing agent that enhances the bioavailability of active pharmaceutical ingredients (APIs). By forming stable complexes with APIs, it facilitates their absorption in the body.

- Antimicrobial Properties : Although DES has been proposed as an antibacterial component in cosmetics, its poor pH stability limits its effectiveness as an antimicrobial agent. Research continues to explore its potential in reducing reliance on traditional preservatives like parabens .

Industrial Applications

- Plasticizer : DES is utilized as a plasticizer in various industrial processes, contributing to the flexibility and durability of materials.

- Chemical Intermediate : It acts as a chemical intermediate in the synthesis of other compounds, which highlights its importance in chemical manufacturing processes.

Preparation Methods

This compound is primarily synthesized through the esterification of succinic acid with ethoxyethanol. The process typically involves:

- Acid Catalysis : An acid catalyst, such as sulfuric acid, is used to promote the reaction under reflux conditions.

- Industrial Production : In industrial settings, continuous addition of reactants and controlled heating are employed to maximize yield and efficiency.

Case Studies and Research Findings

Research has highlighted several key findings related to the applications of this compound:

- A study demonstrated that incorporating DES into cosmetic formulations significantly improved skin hydration levels compared to formulations without it .

- Another investigation explored the use of DES as a potential replacement for traditional preservatives in cosmetics, assessing its stability and antimicrobial efficacy under various pH conditions .

Mecanismo De Acción

The mechanism of action of diethoxyethyl succinate is primarily related to its role as a solvent and emollient. In cosmetic formulations, it helps to dissolve other ingredients and provides a smooth, non-sticky feel to the skin. In pharmaceutical applications, it enhances the solubility and bioavailability of active ingredients by forming stable complexes with them .

Comparación Con Compuestos Similares

Diethyl succinate: Another ester of succinic acid, but with ethyl groups instead of ethoxyethyl groups.

Diethylhexyl succinate: An ester of succinic acid with ethylhexyl groups, commonly used as a plasticizer.

Uniqueness: Diethoxyethyl succinate is unique due to its specific combination of ethoxyethyl groups, which provide distinct solubilizing and emollient properties compared to other succinate esters. This makes it particularly valuable in cosmetic and pharmaceutical applications where these properties are desired .

Actividad Biológica

Diethoxyethyl succinate (DES) is a compound that has garnered attention for its potential biological activities and applications, particularly in the fields of cosmetics and pharmaceuticals. This article explores the biological activity of DES, including its safety profile, antimicrobial properties, and metabolic pathways.

- Molecular Formula : C₁₂H₂₂O₆

- Molecular Weight : 246.31 g/mol

- CAS Number : 123-25-1

This compound is an ester derived from succinic acid and ethyl alcohol, characterized by its low toxicity and ability to cross biological membranes, making it suitable for various applications in tissue culture and metabolic studies .

Safety Profile

A comprehensive safety assessment of this compound indicates it does not present significant genotoxicity or reproductive toxicity concerns. Studies have shown that it is non-mutagenic and does not induce clastogenic effects in in vitro tests. For instance, data extrapolated from related compounds, such as dimethyl succinate, suggest that DES exhibits similar non-genotoxic properties .

Table 1: Summary of Toxicity Studies on this compound

| Type of Toxicity | Findings |

|---|---|

| Genotoxicity | Negative (no mutagenic effects observed) |

| Reproductive Toxicity | No significant effects noted |

| Skin Sensitization | No safety concerns at declared usage levels |

| Local Respiratory Toxicity | MOE > 100 indicates low risk |

Antimicrobial Properties

This compound has been proposed as a potential antimicrobial agent in cosmetic formulations. However, its stability in aqueous solutions is a concern, limiting its effectiveness as an antibacterial component compared to traditional preservatives like parabens and phenoxyethanol . Despite these limitations, its lower irritancy profile presents an attractive alternative for sensitive skin formulations.

Metabolic Pathways

This compound is metabolized through the tricarboxylic acid (TCA) cycle. It is absorbed by cells and utilized as an energy source. Research indicates that DES can be incorporated into metabolic pathways effectively, which may enhance its utility in various biochemical applications .

Case Studies

- Cosmetic Formulation : A study explored the use of this compound in skincare products aimed at reducing skin irritation while maintaining antimicrobial efficacy. The findings indicated that while DES could serve as a partial replacement for harsher preservatives, further formulation adjustments were necessary to stabilize its pH in aqueous solutions .

- Tissue Culture Application : In metabolic studies using hyperpolarized carbon-13 magnetic resonance spectroscopy, this compound was used to trace metabolic pathways in live tissues. Results demonstrated its ability to cross biological membranes and integrate into cellular metabolism effectively .

Propiedades

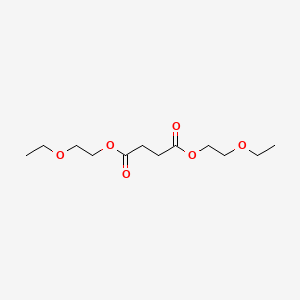

IUPAC Name |

bis(2-ethoxyethyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQUTKGVXGTROS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CCC(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021195 | |

| Record name | Bis(2-ethoxyethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26962-29-8 | |

| Record name | Diethoxyethyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026962298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethoxyethyl) butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHOXYETHYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1B8ZV94R9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.